molecular formula C11H16ClNO B1294577 3-(Dimethylamino)propiophenone hydrochloride CAS No. 879-72-1

3-(Dimethylamino)propiophenone hydrochloride

Cat. No. B1294577
CAS RN: 879-72-1
M. Wt: 213.7 g/mol
InChI Key: DKNDBIIKSJWQFL-UHFFFAOYSA-N
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Patent
US05824624

Procedure details

Acetophenone (29.1 ml, 0.25 mol), para-formaldehyde (12.0 g, 0.40 mol) and dimethyl amine hydrochloride (28.5 g, 0.35 mol) are suspended in ethanol (50 ml). Concentrated hydrochloric acid (0.5 ml) is added and the mixture is heated to reflux for 4 h. Then acetone (200 ml) is added and the resulting clear solution is allowed to cool to ambient temperature. The precipitate is collected by filtration and crystallized from ethanol yielding the title compound (40.7 g, 76.0% of theoretical yield) as colorless crystals with mp. 158° C.
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH2:10]=O.[ClH:12].[CH3:13][NH:14][CH3:15].Cl>C(O)C.CC(C)=O>[ClH:12].[CH3:13][N:14]([CH3:10])[CH2:15][CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
29.1 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
28.5 g
Type
reactant
Smiles
Cl.CNC
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol yielding the title compound (40.7 g, 76.0% of theoretical yield) as colorless crystals with mp. 158° C.

Outcomes

Product
Name
Type
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.